2-Bromo-4-fluoroaniline

Catalog No.
S664833
CAS No.
1003-98-1
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoroaniline

CAS Number

1003-98-1

Product Name

2-Bromo-4-fluoroaniline

IUPAC Name

2-bromo-4-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

YLMFXCIATJJKQL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)N

Medicinal Chemistry

  • Drug discovery and development: 2-Br-4-F-aniline serves as a versatile starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. Its reactive sites allow for further functionalization, leading to diverse compounds with tailored properties for specific targets. Studies have explored its use in the development of anticonvulsant and anti-cancer agents [].

Material Science

  • Organic electronics: The incorporation of 2-Br-4-F-aniline into conjugated polymers has been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the bromine and fluorine atoms can influence the electrical and optical properties of the resulting materials [, ].

Synthetic Chemistry

  • Building block for complex molecules: 2-Br-4-F-aniline serves as a valuable building block in the synthesis of more complex organic molecules due to the presence of reactive functional groups. Its versatility allows for selective modification and coupling reactions, enabling the construction of diverse chemical structures for various research purposes [].

2-Bromo-4-fluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on the benzene ring. Its chemical formula is C6_6H5_5BrFN, and it has a molecular weight of approximately 190.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to the reactivity of the bromine and fluorine substituents, which can influence biological activity and chemical reactivity.

2-Bromo-4-fluoroaniline is considered a hazardous material due to the following properties []:

  • Acute Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin.
  • Skin and Eye Irritation: Contact with the liquid can cause irritation and burns.
  • Environmental Impact: Disposal should follow recommended protocols to minimize environmental contamination.
Typical of aromatic amines. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can facilitate further substitution reactions on the aromatic ring.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions, particularly in the presence of electrophiles.
  • Acylation and Alkylation: The amine can be acylated or alkylated to form derivatives with different functional groups.

The compound is synthesized primarily through bromination of 4-fluoroaniline using reagents such as N-bromosuccinimide in a solvent like dimethylformamide, leading to high yields of the desired product .

2-Bromo-4-fluoroaniline exhibits various biological activities, making it a subject of interest in medicinal chemistry. Studies indicate that compounds with similar structures may possess antimicrobial, antifungal, or anticancer properties. The presence of both bromine and fluorine atoms can enhance lipophilicity, potentially increasing cellular uptake and bioavailability. Additionally, its derivatives have been explored for their effects on enzyme inhibition and receptor binding .

Several synthesis methods for 2-bromo-4-fluoroaniline have been documented:

  • Bromination of 4-Fluoroaniline:
    • React 4-fluoroaniline with N-bromosuccinimide in dimethylformamide.
    • This method typically yields around 95% purity .
  • Acetylation followed by Bromination:
    • Acetylate 4-fluoroaniline using acetic anhydride, then brominate the resulting acetanilide.
    • This two-step process involves controlled conditions to maximize yield and purity .
  • Alternative Methods:
    • Other methods involve variations in solvents and reaction conditions, such as using different oxidizing agents during bromination to achieve specific derivatives .

2-Bromo-4-fluoroaniline serves multiple applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modify biological activity.
  • Agrochemicals: The compound is also explored for use in designing pesticides or herbicides that target specific biological pathways.
  • Dyes and Pigments: Its unique structure allows for potential applications in dye manufacturing, particularly in creating fluorescent compounds.

Interaction studies involving 2-bromo-4-fluoroaniline focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and nucleic acids, affecting their function. For example, studies have shown that similar compounds can inhibit certain enzymes or modulate receptor activity, suggesting that 2-bromo-4-fluoroaniline may exhibit comparable interactions .

Several compounds share structural similarities with 2-bromo-4-fluoroaniline. These include:

Compound NameStructure FeaturesUnique Properties
4-FluoroanilineContains only fluorineUsed primarily as a precursor for other compounds
2-BromoanilineContains only bromineLess polar than 2-bromo-4-fluoroaniline
3-Bromo-4-fluoroanilineBromine at a different positionMay exhibit different biological activities
2-Chloro-4-fluoroanilineChlorine instead of bromineOften used in similar applications but with different reactivity

Each of these compounds has unique properties that influence their reactivity and applications, but 2-bromo-4-fluoroaniline stands out due to its combination of halogen substituents, which significantly affects its chemical behavior and potential uses in various fields.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-98-1

Wikipedia

2-Bromo-4-fluoroaniline

Dates

Modify: 2023-08-15

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